- Photolactonization: a novel synthetic entry to macrolides, Helvetica Chimica Acta, 1987, 70(3), 771-861

Cas no 93108-07-7 (Methyl 4-(2-hydroxyphenyl)butanoate)

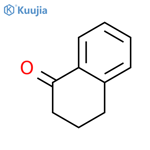

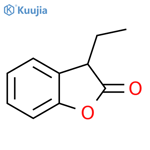

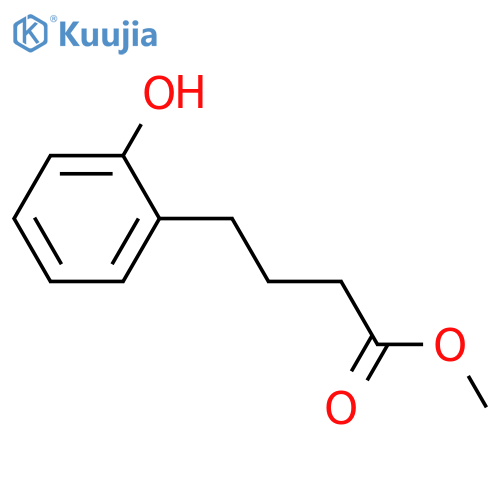

93108-07-7 structure

Nome del prodotto:Methyl 4-(2-hydroxyphenyl)butanoate

Numero CAS:93108-07-7

MF:C11H14O3

MW:194.227063655853

MDL:MFCD24714538

CID:1980674

PubChem ID:12079672

Methyl 4-(2-hydroxyphenyl)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- methyl 2-hydroxy-4-phenylbutanoate

- benzenebutanoic acid, α-hydroxy-, methyl ester

- LogP

- methyl 4-(2-hydroxyphenyl)butanoate

- Butyric acid, 4-(o-hydroxyphenyl)-, methyl ester (7CI)

- Methyl 2-hydroxybenzenebutanoate

- AKOS030623264

- methyl 4-hydroxyphenylbutyrate

- methyl 4-(2-hydroxyphenyl)butyrate

- 2-hydroxybenzenebutanoic acid methyl ester

- DS-19993

- 93108-07-7

- SY287707

- CS-0161008

- DTXSID90477181

- UUMPJJUSWJCWJU-UHFFFAOYSA-N

- DB-125263

- Methyl4-(2-hydroxyphenyl)butanoate

- D83920

- Benzenebutanoic acid, 2-hydroxy-, methyl ester

- SCHEMBL7117086

- MFCD24714538

- Methyl 4-(2-hydroxyphenyl)butanoate

-

- MDL: MFCD24714538

- Inchi: 1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3

- Chiave InChI: UUMPJJUSWJCWJU-UHFFFAOYSA-N

- Sorrisi: O=C(CCCC1C(O)=CC=CC=1)OC

Proprietà calcolate

- Massa esatta: 194.094294304g/mol

- Massa monoisotopica: 194.094294304g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 14

- Conta legami ruotabili: 5

- Complessità: 179

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5Ų

- XLogP3: 2.1

Methyl 4-(2-hydroxyphenyl)butanoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231648-5g |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 97% | 5g |

¥1140.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231648-250mg |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 97% | 250mg |

¥60.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231648-10g |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 97% | 10g |

¥2277.00 | 2024-04-25 | |

| TRC | M780488-100mg |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 100mg |

$ 70.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231648-1g |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 97% | 1g |

¥231.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV543-50mg |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 95% | 50mg |

59.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV543-250mg |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 95% | 250mg |

1351CNY | 2021-05-07 | |

| Alichem | A019110820-25g |

Methyl 4-(2-hydroxyphenyl)butanoate |

93108-07-7 | 95% | 25g |

$2090.40 | 2023-08-31 | |

| Aaron | AR01FT9L-250mg |

Benzenebutanoic acid, 2-hydroxy-, methyl ester |

93108-07-7 | 95% | 250mg |

$7.00 | 2025-02-11 | |

| Aaron | AR01FT9L-10g |

Benzenebutanoic acid, 2-hydroxy-, methyl ester |

93108-07-7 | 95% | 10g |

$205.00 | 2025-02-11 |

Methyl 4-(2-hydroxyphenyl)butanoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Potassium persulfate

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Asymmetric synthesis of 11-deoxyanthracycline, Soul Taehakkyo Yakhak Nonmunjip, 1983, 8, 1-10

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 93 h, rt

1.2 Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

- Methods for producing beraprost and its derivatives, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Ammonium iodide ; rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 24 h, 60 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; rt; 24 h, 60 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Metal-free Catalytic Esterification of Aryl Alkyl Ketones with Alcohols via Free-radical Mediated C(sp3)-H Bond Oxygenation, Asian Journal of Organic Chemistry, 2021, 10(3), 594-601

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: Dimethyl carbonate ; 48 h, 600 psi, 120 °C

Riferimento

- Palladium-catalyzed cyclocarbonylation reactions in dimethyl carbonate, an eco-friendly solvent and ring-opening reagent, Applied Organometallic Chemistry, 2003, 17(11), 835-839

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Triethyl phosphite Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ; 12 h, 80 °C

Riferimento

- A metal-free desulfurizing radical reductive C-C coupling of thiols and alkenes, Chemical Communications (Cambridge, 2019, 55(71), 10583-10586

Methyl 4-(2-hydroxyphenyl)butanoate Raw materials

Methyl 4-(2-hydroxyphenyl)butanoate Preparation Products

Methyl 4-(2-hydroxyphenyl)butanoate Letteratura correlata

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

93108-07-7 (Methyl 4-(2-hydroxyphenyl)butanoate) Prodotti correlati

- 1201643-61-9(2-(5-bromopyridin-2-yl)-1,3-oxazole)

- 2165923-42-0((2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine)

- 92599-77-4(2,3-Diacetoxy-N-benzyloxycarbonylpiperidine)

- 2196077-52-6(4-(2-Ethoxypyridine-3-carbonyl)morpholine-3-carbonitrile)

- 302951-45-7(3-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide)

- 1805140-82-2(3-Aminomethyl-5-cyano-2-mercaptobenzoic acid)

- 895653-00-6(N-(3-chloro-4-methylphenyl)-2-6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 137553-47-0(4-Quinazolinamine, 5-fluoro-2-methyl-)

- 1262410-58-1(tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate)

- 1904629-99-7(5-(3-bromophenyl)pent-2-enoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93108-07-7)Methyl 4-(2-hydroxyphenyl)butanoate

Purezza:99%/99%

Quantità:10g/25g

Prezzo ($):249.0/554.0